molecular formula C13H17N3O3S B6966441 N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide

N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide

Cat. No.: B6966441
M. Wt: 295.36 g/mol
InChI Key: KKLKCIXBHPKSCR-UHFFFAOYSA-N
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Description

N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a phenyl group

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15(20(2,18)19)10-13(17)16-9-8-12(14-16)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLKCIXBHPKSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(=N1)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide typically involves the reaction of a pyrazole derivative with a sulfonamide precursor. One common method includes the condensation of 5-phenyl-3,4-dihydropyrazole-2-one with N-methylmethanesulfonamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyrazole or sulfonamide compounds.

Scientific Research Applications

N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can mimic natural substrates, allowing it to inhibit or modulate enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-oxo-2-(3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide
  • N-methyl-N-[2-oxo-2-(5-phenyl-1,2-dihydropyrazol-2-yl)ethyl]methanesulfonamide

Uniqueness

N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide is unique due to the specific positioning of the phenyl group and the dihydropyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

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